

An In-depth Technical Guide to the Crystal Structure Analysis of Iron Tartrate

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Compound of Interest

Compound Name: Ferric tartrate

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This technical guide provides a comprehensive overview of the crystal structure analysis of iron tartrate. Due to the limited availability of a complete, publicly accessible crystal structure for simple ferric (Fe^{3+}) tartrate ($\text{Fe}_2(\text{C}_4\text{H}_4\text{O}_6)_3$), this document focuses on the detailed structural analysis of the closely related and well-characterized iron(II) tartrate hemi-pentahydrate ($\text{FeC}_4\text{H}_4\text{O}_6 \cdot 2.5\text{H}_2\text{O}$). The methodologies and principles described herein are broadly applicable to the crystallographic study of related organometallic compounds.

Crystallographic Data Analysis

The most complete crystal structure determination for an iron tartrate compound reported in the surveyed literature is for iron(II) tartrate hemi-pentahydrate. Single-crystal X-ray diffraction analysis reveals an orthorhombic crystal system. The structure consists of distorted FeO_6 octahedra, tartrate molecules ($\text{C}_4\text{H}_4\text{O}_6$), and water molecules, forming chains linked by Fe-O bonds and stabilized by O-H...O hydrogen-bonding frameworks.[1][2] The iron atom is coordinated by six oxygen atoms: five from three different tartrate molecules and one from a water molecule.[2]

The quantitative crystallographic data for $\text{FeC}_4\text{H}_4\text{O}_6 \cdot 2.5\text{H}_2\text{O}$ are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	$\text{FeC}_4\text{H}_4\text{O}_6 \cdot 2.5\text{H}_2\text{O}$	[2]
Crystal System	Orthorhombic	[2]
Space Group	$P2_12_12_1$	[1][2]
Unit Cell Parameters		
a (Å)	Value not explicitly provided in abstract	[2]
b (Å)	Value not explicitly provided in abstract	[2]
c (Å)	Value not explicitly provided in abstract	[2]
α, β, γ (°)	90, 90, 90	[3]
Coordination Geometry	Distorted Octahedral (FeO_6)	[1][2]
Key Bond Lengths (Fe-O) (Å)	2.060 – 2.188	[2]
Average Bond Length (Fe-O) (Å)	2.117	[2]

Note: While the referenced study determined the lattice parameters, the specific values for a, b, and c were not available in the abstract. The study confirms the orthorhombic system where all angles are 90°.

Experimental Protocols

Synthesis of Iron(II) Tartrate Single Crystals (Gel Growth Method)

The growth of high-quality single crystals suitable for X-ray diffraction is paramount. The single diffusion gel technique is a widely used method for growing crystals of sparingly soluble compounds like iron tartrate.[2][3]

Methodology:

- Gel Preparation:
 - A solution of sodium metasilicate ($\text{Na}_2\text{SiO}_3 \cdot 9\text{H}_2\text{O}$) is prepared in double-distilled water.
 - Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$) is added to the sodium metasilicate solution to acidify it, which initiates the gelling process. The pH is a critical parameter that must be optimized.
 - The mixture is transferred to clean glass test tubes and left undisturbed for several days to allow the silica gel to set completely.
- Reactant Addition:
 - Once the gel has set, an aqueous solution of iron(II) sulfate (FeSO_4) is carefully layered on top of the gel surface.^[3] This creates a concentration gradient.
- Crystal Growth:
 - The Fe^{2+} ions from the supernatant slowly diffuse into the gel matrix.
 - As they diffuse, they react with the tartrate ions ($\text{C}_4\text{H}_4\text{O}_6^{2-}$) present within the gel.
 - The expected reaction is: $\text{FeSO}_4 + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{FeC}_4\text{H}_4\text{O}_6 + \text{H}_2\text{SO}_4$.^[3]
 - Over a period of days to weeks, slow nucleation and growth occur within the gel, leading to the formation of well-defined single crystals.
- Crystal Harvesting:
 - Once the crystals have reached a suitable size, they are carefully extracted from the gel, washed with deionized water to remove any residual reactants, and dried.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

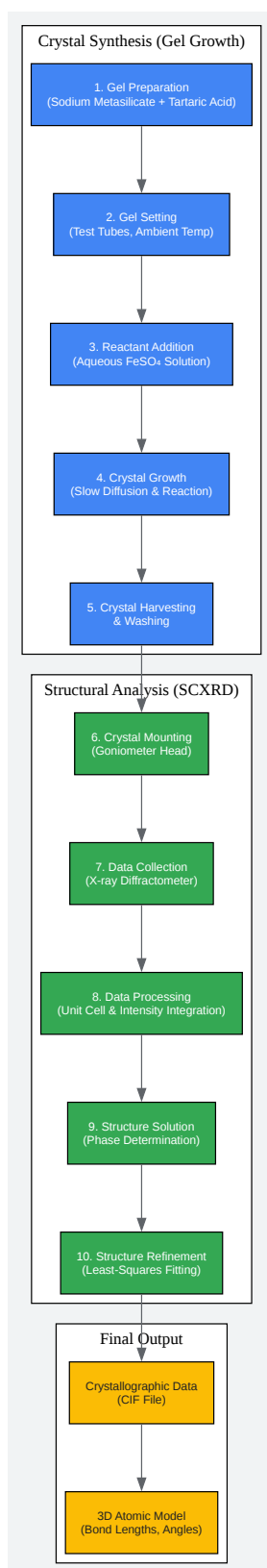
Methodology:

- Crystal Selection and Mounting:
 - A high-quality single crystal, free of cracks and defects, is selected under a microscope.
 - The crystal is mounted on a goniometer head using a suitable adhesive or oil.
- Data Collection:
 - The mounted crystal is placed in an X-ray diffractometer.
 - The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
 - A monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal.
 - The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.
- Data Processing:
 - The collected images are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).
 - The intensities of the thousands of measured diffraction spots (reflections) are integrated and corrected for experimental factors.
- Structure Solution and Refinement:
 - The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell (phasing).
 - The initial atomic model is then refined using least-squares methods. This process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
 - Hydrogen atoms are typically located from the difference electron density maps and refined isotropically.[2]

- The final result is a complete three-dimensional model of the atomic arrangement, including precise bond lengths and angles.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural analysis of iron tartrate crystals.



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Workflow for Iron Tartrate Crystal Synthesis and Structural Analysis.

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